N-Methyl-1-phenylpiperidin-4-amine

Description

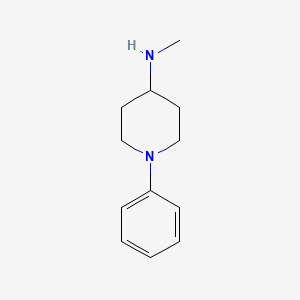

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-phenylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-11-7-9-14(10-8-11)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJZPNVBIUCMIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609312 | |

| Record name | N-Methyl-1-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071751-69-3 | |

| Record name | N-Methyl-1-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-1-phenylpiperidin-4-amine (CAS 22261-94-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-phenylpiperidin-4-amine, with CAS number 22261-94-5, is a chemical compound belonging to the piperidine class. Structurally, it features a piperidine ring with a methyl group at the nitrogen atom (position 1) and a phenylamino (aniline) group at position 4. This compound and its derivatives are of significant interest in medicinal chemistry. While its direct biological activity is not extensively documented in publicly available literature, its core structure serves as a crucial building block in the synthesis of pharmacologically active molecules. Notably, derivatives of N-Methyl-1-phenylpiperidin-4-amine have been investigated as potent inhibitors of Mer-tyrosine kinase (MERTK), a promising target in cancer therapy. This guide provides a comprehensive overview of the known properties, synthesis, and the biological context of this compound, with a focus on its application in the development of MERTK inhibitors.

Chemical and Physical Properties

The fundamental chemical and physical properties of N-Methyl-1-phenylpiperidin-4-amine are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value |

| CAS Number | 22261-94-5 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol [1] |

| IUPAC Name | 1-methyl-N-phenylpiperidin-4-amine[1] |

| Synonyms | 4-Anilino-1-methylpiperidine, N-(1-Methylpiperidin-4-yl)aniline |

| SMILES | CN1CCC(CC1)NC2=CC=CC=C2[1] |

| InChIKey | GXJSWUKLJQHQFZ-UHFFFAOYSA-N[1] |

| Predicted Boiling Point | 300.1 ± 35.0 °C |

| Predicted Density | 1.023 ± 0.06 g/cm³ |

| Predicted pKa | 10.14 ± 0.10 |

Synthesis

The synthetic workflow for this intermediate involves a multi-step process, which is depicted in the diagram below. The process begins with a Suzuki coupling reaction to introduce the piperidine moiety, followed by a reduction of a nitro group to the corresponding aniline.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of N-Methyl-1-phenylpiperidin-4-amine are limited. However, its structural motif is a key component in a novel class of anticancer agents that target Mer-tyrosine kinase (MERTK).

Role as a Scaffold for MERTK Inhibitors

Recent research has demonstrated that hybrids of pyrrolo[2,1-f][1][2][3]triazine and 1-(methylpiperidin-4-yl)aniline act as potent MERTK inhibitors. MERTK is a receptor tyrosine kinase that, when overexpressed, is implicated in the survival and proliferation of various cancer cells. Inhibition of MERTK is a promising therapeutic strategy for cancers such as non-small cell lung cancer, breast cancer, and melanoma.

The synthesized hybrid molecules, which incorporate the N-(1-methylpiperidin-4-yl)aniline core, have shown significant cytotoxic activity against several cancer cell lines.

MERTK Signaling Pathway

MERTK activation by its ligands, such as Gas6 and Protein S, leads to the autophosphorylation of the kinase domain. This initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration. The inhibition of MERTK disrupts these pro-oncogenic signals.

Quantitative Data for MERTK Inhibitor Derivatives

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of a series of novel hybrid compounds (1K1-1K5) that utilize a derivative of N-Methyl-1-phenylpiperidin-4-amine as a core structural element.

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) |

| 1K5 | 0.36 | 0.42 | 0.80 |

Data extracted from Rathod et al., 2024.[4]

Experimental Protocols

The development of MERTK inhibitors incorporating the N-(1-methylpiperidin-4-yl)aniline scaffold involved several key in vitro assays to characterize their biological activity and metabolic stability.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7, MDA-MB-231) are seeded into 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, 150 µL) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Microsomal Stability Assay

This assay is performed to evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

-

Principle: The rate of disappearance of a test compound when incubated with liver microsomes and the necessary cofactors (e.g., NADPH) is measured over time. This provides an indication of the compound's metabolic clearance.

-

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or mouse), a phosphate buffer (pH 7.4), and the test compound at a specific concentration (e.g., 10 µM).

-

Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-regenerating system.

-

Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 15, 30, 45, and 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate the proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this data, the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.

-

Safety and Handling

Based on available safety data sheets, N-Methyl-1-phenylpiperidin-4-amine is classified with the following hazards:

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Perspectives

N-Methyl-1-phenylpiperidin-4-amine is a valuable chemical entity with demonstrated utility as a scaffold in the design and synthesis of novel therapeutic agents. Its role as a key intermediate in the development of potent MERTK inhibitors highlights its potential in the field of oncology. While the direct biological profile of this compound is not extensively characterized, the promising anticancer activity of its derivatives warrants further investigation into other potential applications of this chemical scaffold. Future research could focus on exploring the direct pharmacological activities of N-Methyl-1-phenylpiperidin-4-amine and its analogs on other biological targets, including a more thorough investigation of its potential interaction with opioid receptors, given its structural similarities to known opioid precursors. Such studies would provide a more complete understanding of its therapeutic potential and expand its utility in drug discovery and development.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1,2,4]Triazine and 1-(Methylpiperidin-4-yl) Aniline-Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-methyl-N-phenylpiperidin-4-amine: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for 1-methyl-N-phenylpiperidin-4-amine, a piperidine derivative of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

1-methyl-N-phenylpiperidin-4-amine is a substituted piperidine with a molecular formula of C12H18N2 and a molecular weight of 190.28 g/mol .[1] The structure features a central piperidine ring with a methyl group at the 1-position and a phenylamino (anilino) group at the 4-position.

The key structural identifiers are:

-

IUPAC Name: 1-methyl-N-phenylpiperidin-4-amine[1]

-

CAS Number: 22261-94-5[1]

-

SMILES: CN1CCC(CC1)NC2=CC=CC=C2[1]

A summary of its key computed chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C12H18N2 | PubChem[1] |

| Molecular Weight | 190.28 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Table 1: Physicochemical Properties of 1-methyl-N-phenylpiperidin-4-amine

Synthesis of 1-methyl-N-phenylpiperidin-4-amine

The primary and most efficient method for the synthesis of 1-methyl-N-phenylpiperidin-4-amine is through reductive amination .[3][4] This versatile reaction involves the condensation of a carbonyl compound, in this case, 1-methyl-4-piperidone, with an amine, aniline, to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

A general synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for 1-methyl-N-phenylpiperidin-4-amine.

Experimental Protocol: Reductive Amination

The following is a representative experimental protocol for the synthesis of 1-methyl-N-phenylpiperidin-4-amine via reductive amination, adapted from established procedures for similar compounds.[5][6][7]

Materials:

-

1-methyl-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 1-methyl-4-piperidone (1.0 eq) in dichloromethane (DCM) is added aniline (1.0-1.2 eq) and a catalytic amount of glacial acetic acid.

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Sodium triacetoxyborohydride (1.5-2.0 eq) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with DCM (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 1-methyl-N-phenylpiperidin-4-amine.

Note: Sodium cyanoborohydride (NaBH3CN) can also be used as the reducing agent, often in a protic solvent like methanol and in the presence of an acid catalyst.[4][8]

Potential Signaling Pathways and Biological Activity

Currently, there is limited publicly available information on the specific biological activity and signaling pathways associated with 1-methyl-N-phenylpiperidin-4-amine. However, the 4-anilinopiperidine scaffold is a key structural component in a class of potent synthetic opioids, most notably fentanyl and its analogs.[9] The N-substitution on the piperidine ring and the nature of the acyl group on the aniline nitrogen are critical determinants of the pharmacological activity of these compounds, primarily as agonists at the mu-opioid receptor.

Given its structural similarity to precursors of fentanyl, it is plausible that 1-methyl-N-phenylpiperidin-4-amine could serve as an intermediate in the synthesis of novel opioid receptor modulators. Further derivatization, such as acylation of the aniline nitrogen, would be necessary to impart significant opioid activity. The logical relationship for its potential use as a precursor is illustrated below.

Caption: Logical workflow for the potential derivatization of 1-methyl-N-phenylpiperidin-4-amine.

Conclusion

1-methyl-N-phenylpiperidin-4-amine is a readily accessible piperidine derivative with a straightforward synthesis based on the robust and high-yielding reductive amination reaction. While its own biological profile is not extensively characterized, its core structure represents a valuable scaffold for the development of novel compounds, particularly in the area of opioid receptor modulation. The detailed synthetic protocol and structural information provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

- 1. 1-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 89642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 24696612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

Technical Guide: Physicochemical Properties of 4-anilino-1-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-anilino-1-methylpiperidine is a chemical compound of significant interest in synthetic organic chemistry, primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds, including potent analgesics. A thorough understanding of its physical and chemical properties is essential for its handling, characterization, and optimization of synthetic routes. This technical guide provides a comprehensive overview of the known physicochemical properties of 4-anilino-1-methylpiperidine, outlines standardized experimental protocols for their determination, and illustrates its synthetic context.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 22261-94-5 | [1] |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| Melting Point | 82°C to 86°C |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 4-anilino-1-methylpiperidine are not extensively published. Therefore, this section provides standardized, widely accepted methodologies for these measurements, which are applicable to this and similar organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small quantity of finely powdered, dry 4-anilino-1-methylpiperidine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) as the approximate melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts are recorded. This range is reported as the melting point.

Boiling Point Determination (Thiele Tube Method)

For liquid compounds or solids that can be melted without decomposition, the boiling point is a characteristic physical property. As 4-anilino-1-methylpiperidine is a solid at room temperature, this method would be applicable to its molten state.

Methodology:

-

Sample Preparation: A small volume (approximately 0.5 mL) of the molten compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, ensuring even heat distribution by convection of the oil.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled. The boiling point is reached when a continuous stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of 4-anilino-1-methylpiperidine in various solvents is crucial for its purification, formulation, and in designing reaction conditions.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, acetone, dichloromethane, and hexane.

-

Procedure:

-

To a test tube containing a small, pre-weighed amount of 4-anilino-1-methylpiperidine (e.g., 10 mg), add a measured volume of the solvent (e.g., 1 mL) at a controlled temperature (typically room temperature).

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

-

Visual observation is used to determine if the solid has completely dissolved.

-

-

Quantitative Analysis (for precise solubility):

-

A saturated solution is prepared by adding an excess of the compound to a known volume of solvent and allowing it to equilibrate.

-

The undissolved solid is removed by filtration or centrifugation.

-

A known volume of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solid is determined. The solubility is then expressed in terms of g/100 mL or mol/L.

-

pKa Determination (Potentiometric Titration)

The pKa value provides a measure of the basicity of the amine groups in 4-anilino-1-methylpiperidine. Potentiometric titration is a common and accurate method for its determination.[2][3][4]

Methodology:

-

Sample Preparation: A precise weight of 4-anilino-1-methylpiperidine is dissolved in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent system if the compound's water solubility is low. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).[3]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration.

-

Data Collection: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. This can be calculated using the Henderson-Hasselbalch equation.[3]

Synthetic Pathway

4-anilino-1-methylpiperidine is a key intermediate in multi-step organic syntheses. Its preparation is a critical step in the production of more complex molecules. A common synthetic approach is outlined below.

References

- 1. scbt.com [scbt.com]

- 2. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. researchgate.net [researchgate.net]

The Role of 4-Anilino-1-methylpiperidine in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-anilino-1-methylpiperidine, a heterocyclic amine of significant interest in the field of organic synthesis, particularly in the development of pharmacologically active compounds. This document details its synthesis, chemical properties, and its primary role as a synthetic intermediate.

Introduction

4-Anilino-1-methylpiperidine is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry.[1] Its structure, featuring a phenylamino group at the 4-position and a methyl group on the piperidine nitrogen, makes it a valuable building block for the synthesis of complex molecules, most notably as an analogue to precursors of potent synthetic opioids. While much of the documented research focuses on its N-benzyl and N-Boc counterparts as precursors to fentanyl and its derivatives, the 1-methyl analogue serves as a key subject for understanding the fundamental reactivity and synthetic utility of this class of compounds.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 4-anilino-1-methylpiperidine is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 22261-94-5 | [2][3] |

| Molecular Formula | C₁₂H₁₈N₂ | [2][3] |

| Molecular Weight | 190.28 g/mol | [2][3] |

| Appearance | Not specified, likely an oil or low-melting solid | |

| Storage | 2°C - 8°C | [3] |

Spectroscopic Characterization (Predicted):

While explicit spectra for 4-anilino-1-methylpiperidine are not widely published, its spectral characteristics can be predicted based on analogous structures.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the aniline ring, the methine proton at the 4-position of the piperidine ring, the piperidine methylene protons, and a singlet for the N-methyl group.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the substituted carbon of the piperidine ring at the 4-position, the piperidine methylene carbons, and the N-methyl carbon.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

-

IR Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the aniline moiety and C-H stretching from the aliphatic and aromatic components.

Synthesis of 4-Anilino-1-methylpiperidine

The most logical and widely employed method for the synthesis of 4-anilinopiperidine derivatives is the reductive amination of a 4-piperidone with aniline. This approach is anticipated to be the primary route to 4-anilino-1-methylpiperidine.

3.1. General Reaction Scheme

References

The Genesis of a Potent Pharmacophore: An In-depth Technical Guide to the Discovery and History of 4-Anilino-1-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of 4-anilino-1-methylpiperidine. While not a significant pharmacological agent in its own right, this compound is a foundational member of the 4-anilinopiperidine class of molecules, which proved to be a critical scaffold in the development of potent synthetic opioids. This document details the historical context of its emergence from the pioneering work on fentanyl and its analogues by Dr. Paul Janssen, provides a detailed experimental protocol for its synthesis via reductive amination, and discusses its chemical properties and the structure-activity relationships that illuminate its role as a synthetic intermediate rather than an active pharmaceutical ingredient.

Introduction: The Quest for a New Generation of Analgesics

The story of 4-anilino-1-methylpiperidine is intrinsically linked to the broader history of synthetic opioid research in the mid-20th century. Following the discovery of meperidine in 1939, which demonstrated that potent analgesic activity was not exclusive to the complex morphinan scaffold, a new era of synthetic analgesic development began. Researchers sought to create compounds with improved potency, faster onset, shorter duration of action, and better safety profiles than existing opioids like morphine.

A major breakthrough in this field came in 1960 when Dr. Paul Janssen and his team at Janssen Pharmaceutica synthesized fentanyl.[1] This remarkably potent analgesic, approximately 100 times more powerful than morphine, was the culmination of systematic modifications to the 4-phenylpiperidine structure. The core innovation in the development of fentanyl was the replacement of the 4-phenyl group with a 4-anilino group, which was then acylated. This discovery established the 4-anilinopiperidine scaffold as a key pharmacophore for potent µ-opioid receptor agonism.

While the N-phenethyl substitution of the piperidine nitrogen was crucial for the high potency of fentanyl, earlier and simpler analogues, such as the N-methyl variant (4-anilino-1-methylpiperidine), were synthesized to explore the structure-activity relationships (SAR) of this new chemical class. These initial investigations helped to delineate the structural requirements for potent analgesic activity.

Historical Development and Key Milestones

The development of the 4-anilinopiperidine series of analgesics can be traced through the systematic approach taken by Janssen's laboratory. The logical progression from known analgesics to the novel fentanyl structure can be visualized as follows:

The synthesis of simple N-alkyl derivatives like 4-anilino-1-methylpiperidine was a crucial step in understanding the SAR of this new class of compounds. These early compounds helped to establish that while the 4-anilinopiperidine core was essential for activity, the nature of the substituent on the piperidine nitrogen played a dominant role in determining analgesic potency.

Synthesis of 4-Anilino-1-methylpiperidine

The most common and efficient method for the synthesis of 4-anilinopiperidines is the reductive amination of an N-substituted 4-piperidone with aniline. This one-pot reaction involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the corresponding amine.

General Synthetic Pathway

The synthesis of 4-anilino-1-methylpiperidine proceeds via the reductive amination of 1-methyl-4-piperidone with aniline. This reaction can be carried out using various reducing agents.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-anilino-1-methylpiperidine based on established methods for analogous compounds.

Materials:

-

1-Methyl-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-4-piperidone (1.0 equivalent) and anhydrous dichloromethane.

-

Addition of Reagents: Add aniline (1.1 equivalents) to the solution, followed by glacial acetic acid (1.0 equivalent). Stir the mixture at room temperature for 20-30 minutes.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes). Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-anilino-1-methylpiperidine.

Physicochemical and Pharmacological Data

While extensive pharmacological data for 4-anilino-1-methylpiperidine is not widely published, its physicochemical properties and the established structure-activity relationships for the 4-anilinopiperidine class allow for an informed assessment of its likely biological activity.

Table 1: Physicochemical Properties of 4-Anilino-1-methylpiperidine

| Property | Value |

| CAS Number | 22261-94-5 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol |

| Appearance | Likely an off-white to pale yellow solid or oil |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane |

Structure-Activity Relationship (SAR) and Inferred Pharmacological Profile:

The analgesic potency of 4-anilinopiperidine derivatives is highly dependent on the nature of the substituents at two key positions: the piperidine nitrogen (N1) and the anilino nitrogen.

-

N1-Substituent: SAR studies have consistently shown that a small alkyl group, such as a methyl group, at the N1 position confers significantly lower analgesic potency compared to larger aralkyl groups like phenethyl. The phenethyl group is believed to provide additional binding interactions with the µ-opioid receptor, which are not possible with a simple methyl group.

-

Anilino Nitrogen Acylation: The presence of a propionyl group on the anilino nitrogen is critical for high potency, as seen in fentanyl. The parent compound, 4-anilino-1-methylpiperidine, lacking this acyl group, is expected to have very low affinity for the µ-opioid receptor and consequently, negligible analgesic activity.

Therefore, 4-anilino-1-methylpiperidine is best understood as a synthetic intermediate and a tool for SAR studies rather than a pharmacologically active agent. Its primary value lies in its role as a building block for more complex and potent molecules.

Table 2: Comparative SAR of N1-Substituted 4-Anilinopiperidines

| N1-Substituent | Anilino N-Substituent | Relative Analgesic Potency |

| Methyl | -H | Very Low / Inactive |

| Benzyl | -H | Low |

| Phenethyl | -H | Low |

| Phenethyl | Propionyl (Fentanyl) | Very High |

Conclusion

4-Anilino-1-methylpiperidine holds a significant place in the history of medicinal chemistry, not for its own therapeutic effects, but as a foundational piece in the puzzle that led to the development of fentanyl and a new class of potent synthetic analgesics. Its synthesis, primarily achieved through reductive amination, is a classic example of amine construction in organic chemistry. The study of this and other simple 4-anilinopiperidine analogues was instrumental in elucidating the critical structure-activity relationships that govern µ-opioid receptor binding and analgesic potency. For drug development professionals, the story of 4-anilino-1-methylpiperidine serves as a powerful reminder of the importance of systematic molecular modification in the journey from a chemical scaffold to a life-changing therapeutic agent.

References

An In-depth Technical Guide on N-Methyl-1-phenylpiperidin-4-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-Methyl-1-phenylpiperidin-4-amine core structure is a key pharmacophore found in a variety of biologically active compounds. Its derivatives and analogs have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles, which include applications as analgesics, antipsychotics, and antiviral agents. This technical guide provides a comprehensive overview of the synthesis, pharmacology, and structure-activity relationships (SAR) of this important class of molecules. Detailed experimental protocols for key synthetic and bioassay methodologies are presented, alongside visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Core Structure and Chemical Properties

N-Methyl-1-phenylpiperidin-4-amine is a heterocyclic compound featuring a central piperidine ring. The core structure is characterized by a methyl group on the piperidine nitrogen (N1 position) and a phenylamino (anilino) group at the 4-position of the piperidine ring.

-

IUPAC Name: 1-methyl-N-phenylpiperidin-4-amine[1]

-

CAS Number: 22261-94-5[1]

-

Molecular Formula: C₁₂H₁₈N₂[1]

The physicochemical properties of this scaffold can be modulated through substitution on the phenyl ring, the piperidine ring, or by modification of the amine linker, leading to a wide array of analogs with distinct biological activities.

Synthesis of N-Methyl-1-phenylpiperidin-4-amine Derivatives

The synthesis of N-Methyl-1-phenylpiperidin-4-amine and its derivatives typically involves several key strategies, with reductive amination being a prominent method.

General Synthesis via Reductive Amination

A common and efficient route to N-substituted-4-anilinopiperidines involves the reductive amination of a 4-piperidone precursor with a desired aniline.

Experimental Protocol: Synthesis of N-phenylpiperidin-4-amine

This protocol describes the synthesis of the parent N-phenylpiperidin-4-amine, which can be subsequently methylated to yield the target compound.

-

Step 1: Reductive Amination. To a solution of 1-Boc-4-piperidone in dichloroethane (DCE), add aniline and acetic acid. Stir the mixture at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Continue stirring overnight at room temperature.[3]

-

Step 2: Work-up and Purification. Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-Boc-4-(phenylamino)piperidine.

-

Step 3: Deprotection. Dissolve the purified product from Step 2 in DCM and add trifluoroacetic acid (TFA). Stir the reaction mixture at room temperature for 1 hour.[3]

-

Step 4: Isolation. Remove the solvent under reduced pressure to obtain N-phenylpiperidin-4-amine. The product can be further purified by recrystallization or chromatography.

Diagram: General Reductive Amination Workflow

Caption: Workflow for the synthesis of N-phenylpiperidin-4-amine.

Synthesis Starting from 1-Protected 4-Piperidones

An alternative patented method involves the sequential treatment of a 1-protected 4-piperidone with an alkali metal cyanide and an amine, followed by a Grignard reaction.

Experimental Protocol: Multi-step Synthesis from 1-Benzyl-4-piperidone

-

Step 1: Formation of α-aminonitrile. A 1-protected 4-piperidone, such as 1-benzyl-4-piperidone, is treated with an alkali metal cyanide (e.g., KCN) and an amine (e.g., methylamine) to form the corresponding α-aminonitrile.[4]

-

Step 2: Grignard Reaction. The resulting aminonitrile is then subjected to a Grignard reaction with a phenylmagnesium halide (e.g., phenylmagnesium bromide).[4] This step introduces the phenyl group at the 4-position.

-

Step 3: Deprotection. The protecting groups (e.g., benzyl group) are removed via catalytic hydrogenation (e.g., using Pd/C) to yield the final 4-amino-4-phenylpiperidine derivative.[4]

Pharmacology and Mechanism of Action

Derivatives of N-Methyl-1-phenylpiperidin-4-amine exhibit a broad range of pharmacological activities, primarily through their interaction with various receptors and transporters in the central nervous system.

Analgesic Activity

Substituted benzoic acid esters of 1-methyl-4-piperidinol, which are structurally related to the core compound, have demonstrated analgesic activity in the morphine-codeine range. Quantitative structure-activity relationship (QSAR) studies have revealed that the potency of these compounds is influenced by the nature and position of substituents on the aromatic ring. Lipophilicity and hydrogen-bond accepting ability tend to enhance potency.[5]

5-HT₂ₐ Receptor Inverse Agonism

A notable analog, ACP-103, demonstrates potent inverse agonist activity at the 5-hydroxytryptamine (5-HT)₂ₐ receptor. This compound competitively antagonizes the binding of [³H]ketanserin to human 5-HT₂ₐ receptors.[6] Its pharmacological profile suggests potential utility as an antipsychotic agent.[6]

Signaling Pathway: 5-HT₂ₐ Receptor Inverse Agonism

Caption: Simplified signaling pathway of a 5-HT₂ₐ receptor inverse agonist.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of N-Methyl-1-phenylpiperidin-4-amine analogs is highly dependent on their structural features. The following tables summarize key quantitative data from the literature.

Table 1: Pharmacological Data for ACP-103, a 5-HT₂ₐ Receptor Inverse Agonist [6]

| Parameter | Receptor | Value | Assay Type |

| pKi | Human 5-HT₂ₐ (membranes) | 9.3 | Radioligand Binding ([³H]ketanserin) |

| pKi | Human 5-HT₂ₐ (whole cells) | 9.70 | Radioligand Binding ([³H]ketanserin) |

| pIC₅₀ | Human 5-HT₂ₐ | 8.7 | Functional Assay (R-SAT) |

| pKi | Human 5-HT₂C (membranes) | 8.80 | Radioligand Binding |

| pKi | Human 5-HT₂C (whole cells) | 8.00 | Radioligand Binding |

| pIC₅₀ | Human 5-HT₂C | 7.1 | Functional Assay (R-SAT) |

Table 2: QSAR Insights for Analgesic Activity of Related Piperidinols [5]

| Structural Feature | Effect on Potency | Rationale/Implication |

| Ortho-substituent Length (Lortho) | Negative Correlation | Steric hindrance at the receptor binding site. |

| Meta/Para-substituent Width (B1) | Negative Correlation | Steric hindrance at the receptor binding site. |

| Meta-substituent Lipophilicity (π meta) | Positive Correlation | Enhanced membrane permeability or hydrophobic interactions. |

| Hydrogen-bond Acceptor Ability | Positive Correlation | Favorable interaction with the receptor. |

Key Experimental Methodologies

Radioligand Binding Assay

This assay is crucial for determining the affinity of a compound for a specific receptor.

Experimental Protocol: [³H]ketanserin Binding Assay for 5-HT₂ₐ Receptors [6]

-

1. Membrane Preparation: Obtain cell membranes from cells heterologously expressing the human 5-HT₂ₐ receptor.

-

2. Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]ketanserin and varying concentrations of the test compound (e.g., ACP-103).

-

3. Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., room temperature) for a defined period.

-

4. Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

5. Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

-

6. Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The N-Methyl-1-phenylpiperidin-4-amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse pharmacological modulation make it an attractive starting point for drug design and development. The data and protocols presented in this guide offer a solid foundation for researchers aiming to explore and expand upon the chemical and biological space of these promising compounds. Future work in this area may focus on the development of derivatives with enhanced selectivity and improved pharmacokinetic profiles.

References

- 1. 1-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 89642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 24696612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 4. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

- 5. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Safeguarding Synthesis: A Technical Guide to the Laboratory Handling of 4-Anilino-1-Methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 4-anilino-1-methylpiperidine (CAS No. 22261-94-5) in a laboratory setting. Given its classification as a precursor in the synthesis of fentanyl and its analogues, this compound must be handled with extreme caution. This document synthesizes available safety data and established protocols for potent synthetic opioid precursors to ensure the well-being of laboratory personnel.

Chemical and Physical Properties

4-Anilino-1-methylpiperidine is a synthetic organic compound with the following identifiers and properties:

| Property | Value |

| IUPAC Name | 1-methyl-N-phenylpiperidin-4-amine |

| CAS Number | 22261-94-5 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol |

| Appearance | Not specified; likely a solid or oil. |

| Storage Conditions | Store at 2°C - 8°C in a dry, dark, and well-ventilated place.[1] |

Hazard Identification and Toxicology

While specific toxicological data such as LD50 values for 4-anilino-1-methylpiperidine are not available, the compound is classified with the following hazards. Due to its role as a fentanyl precursor, it should be treated as a highly potent and toxic substance.

| Hazard Statement | GHS Classification |

| Toxic if swallowed | Acute Toxicity, Oral |

| Causes skin irritation | Skin Corrosion/Irritation |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation |

| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure |

Source: Thermo Scientific Chemicals

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Inhalation of aerosolized powder is considered a significant risk.[2]

Logical Flow for Hazard Assessment

Caption: Risk assessment workflow for 4-anilino-1-methylpiperidine.

Safe Handling and Personal Protective Equipment (PPE)

Due to the potent nature of this compound, stringent safety measures must be implemented.

Engineering Controls

-

All handling of 4-anilino-1-methylpiperidine, including weighing and dilutions, must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust or vapors.[3][4]

-

The work area should be designated for potent compound synthesis and clearly labeled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following table outlines the recommended PPE based on guidelines for handling fentanyl and its precursors.

| Body Part | Recommended PPE | Rationale |

| Hands | Double-gloving with powder-free nitrile gloves.[5] | Prevents dermal absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |

| Eyes/Face | Chemical safety goggles and a face shield.[3][6] | Protects against splashes and accidental eye contact. |

| Body | A dedicated lab coat, preferably disposable or made of a non-permeable material. Full-length pants and closed-toe shoes are mandatory.[3] For large quantities, chemical-resistant coveralls may be necessary. | Prevents contamination of personal clothing and skin. |

| Respiratory | For routine handling in a fume hood, respiratory protection may not be required. However, a NIOSH-approved N100, R100, or P100 respirator should be available for spill cleanup or if there is a risk of aerosolization.[5] | Protects against inhalation of airborne particles, the primary exposure route for potent opioids.[2] |

PPE Selection Workflow

Caption: Decision tree for selecting appropriate PPE.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[3][7] Do not use alcohol-based sanitizers , as they may increase absorption.[7][8] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with large amounts of tepid water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. [3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Spill Response:

-

Evacuate the immediate area.

-

Alert laboratory personnel and the safety officer.

-

Wear enhanced PPE, including respiratory protection, before re-entering the area.

-

For small powder spills, gently cover with a damp paper towel to avoid aerosolization.

-

Decontaminate the area using a suitable method (see Section 5).

-

Collect all contaminated materials in a sealed, labeled hazardous waste container.

Decontamination and Waste Disposal

Decontamination

-

Surfaces and equipment can be decontaminated with a 10% hydrogen peroxide solution or other validated decontamination agents.[4]

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Waste Disposal

-

All waste contaminated with 4-anilino-1-methylpiperidine, including gloves, lab coats, and cleaning materials, must be treated as hazardous waste.

-

Dispose of chemical waste in accordance with local, state, and federal regulations.[9] It is recommended to manage these materials as hazardous waste.[10]

-

Do not dispose of this chemical down the drain.[9]

Experimental Protocol: Representative Synthesis

The following is a representative protocol for the synthesis of an anilinopiperidine derivative via reductive amination. This protocol is provided as an example and must be adapted and validated for the specific synthesis of 4-anilino-1-methylpiperidine under strict safety controls.

Objective: To synthesize an anilinopiperidine derivative through reductive amination of a piperidone with aniline.

Materials:

-

N-substituted-4-piperidone (e.g., N-methyl-4-piperidone)

-

Aniline

-

Sodium triacetoxyborohydride

-

Anhydrous solvent (e.g., dichloroethane or toluene)

-

Acetic acid (optional, as catalyst)

Procedure:

-

Reaction Setup: In a chemical fume hood, add the N-substituted-4-piperidone and aniline to a flask containing the anhydrous solvent.

-

Reductive Amination: Slowly add sodium triacetoxyborohydride to the stirring mixture at room temperature. The reaction is typically monitored by TLC or LC-MS for the disappearance of the starting materials.

-

Quenching: Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the final anilinopiperidine product.

Reductive Amination Workflow

Caption: General workflow for the synthesis of 4-anilino-1-methylpiperidine.

References

- 1. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ems.gov [ems.gov]

- 3. research.uga.edu [research.uga.edu]

- 4. aphl.org [aphl.org]

- 5. PPE and Decontamination | Substance Use | CDC [cdc.gov]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. ACMT and AACT Position Statement: Preventing Occupational Fentanyl and Fentanyl Analog Exposure to Emergency Responders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wisdoj.gov [wisdoj.gov]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 4-anilino-1-methylpiperidine

Introduction

4-anilino-1-methylpiperidine is a chemical compound of interest in pharmaceutical research and development, particularly as a potential impurity or synthetic precursor in the manufacturing of various active pharmaceutical ingredients (APIs). Its structural similarity to precursors of potent synthetic opioids like fentanyl necessitates the development of reliable and sensitive analytical methods for its detection and quantification.[1][2] This document provides detailed protocols for the determination of 4-anilino-1-methylpiperidine using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF-MS), adapted from established methods for analogous piperidine derivatives.[3][4]

These methods are crucial for quality control, impurity profiling, and forensic analysis, ensuring the safety and purity of pharmaceutical products.

Analytical Methods Overview

The primary analytical techniques for the determination of 4-anilino-1-methylpiperidine and related compounds are chromatography-based methods coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for the analysis of volatile and thermally stable compounds. GC provides excellent separation, while MS offers high sensitivity and specificity for identification and quantification based on mass-to-charge ratio and fragmentation patterns.[4]

-

High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF-MS): This method is suitable for a wider range of compounds, including those that are not sufficiently volatile or stable for GC analysis. HPLC separates components in a liquid phase, and TOF-MS provides highly accurate mass measurements, enabling precise identification and formula determination.[3]

Quantitative Data and Instrumental Parameters

The following table summarizes the instrumental parameters adapted for the analysis of 4-anilino-1-methylpiperidine. Performance metrics such as Limit of Detection (LOD), Limit of Quantitation (LOQ), and linearity should be established during method validation studies.

| Parameter | GC-MS Method | HPLC-TOF-MS Method |

| Chromatography System | Agilent GC-MS System (or equivalent) | Agilent 1260 Infinity HPLC with 6230B TOF (or equivalent) |

| Column | HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm |

| Injection Volume | 1 µL | 1 µL |

| Injector Temperature | 280°C | N/A (Autosampler temp. can be controlled, e.g., 4°C) |

| Carrier Gas / Flow Rate | Helium, 1.2 mL/min | N/A |

| Mobile Phase | N/A | A: 0.1% Formic Acid + 1mM Ammonium Formate in WaterB: 0.1% Formic Acid in Methanol |

| Flow Rate | N/A | 1.0 mL/min |

| Oven/Column Temp. | See Protocol Below | Maintained at a stable temperature, e.g., 40°C |

| Gradient | See Protocol Below | See Protocol Below |

| MS Detector | Mass Spectrometer (e.g., Agilent MSD) | Time of Flight (TOF) Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV | Dual AJS Electrospray Ionization (ESI), Positive Mode |

| Mass Scan Range | 50 - 550 amu | 82 - 1000 amu |

| Source Temperature | 280°C | Drying Gas (N₂) Temp: 325°C; Sheath Gas Temp: 325°C |

Experimental Protocols & Workflows

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for analyzing related piperidine-based compounds and is suitable for the volatile nature of 4-anilino-1-methylpiperidine.[3][4]

a. Sample Preparation

-

Accurately weigh approximately 1 mg of the sample or reference standard.

-

Dissolve in 1 mL of a suitable solvent such as methanol or chloroform to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to bring the concentration within the calibrated range of the instrument.

-

Transfer an aliquot to a 2 mL autosampler vial for analysis.

b. GC-MS Instrumental Method

-

System: Agilent GC-MS or equivalent.

-

Injector: Split mode (ratio 50:1), 280°C.

-

Injection Volume: 1 µL.

-

Column: HP-1MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 170°C, hold for 1 minute.

-

Ramp 1: Increase to 190°C at 8°C/min.

-

Ramp 2: Increase to 293°C at 18°C/min, hold for 7.1 minutes.

-

Ramp 3: Increase to 325°C at 50°C/min, hold for 6.1 minutes.

-

-

MS Transfer Line Temperature: 235°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 280°C.

-

MS Quadrupole Temperature: 180°C.

-

Scan Range: 50 to 550 m/z.

c. GC-MS Analysis Workflow

References

Application Note: GC-MS Analysis of N-Methyl-1-phenylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of N-Methyl-1-phenylpiperidin-4-amine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established analytical principles for piperidine derivatives and related amine compounds, ensuring robust and reliable results. This application note includes instrument parameters, sample preparation guidelines, and expected mass spectral data to aid in the identification and quantification of this compound.

Introduction

N-Methyl-1-phenylpiperidin-4-amine is a tertiary amine belonging to the piperidine class of compounds. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, including pharmaceutical preparations and research samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive compound identification based on mass fragmentation patterns. This document serves as a comprehensive guide for researchers utilizing GC-MS for the analysis of N-Methyl-1-phenylpiperidin-4-amine.

Experimental Protocol

A generalized GC-MS protocol for the analysis of piperidine derivatives is presented below. Instrument conditions may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of N-Methyl-1-phenylpiperidin-4-amine at a concentration of 1 mg/mL in methanol. From this stock, prepare a series of calibration standards by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction: For samples in a complex matrix, a liquid-liquid extraction is recommended.

-

Adjust the pH of the aqueous sample to between 9.5 and 11.5 with a suitable base (e.g., sodium hydroxide).

-

Extract the sample with an appropriate organic solvent such as diethyl ether or a mixture of chloroform and isopropanol.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of methanol prior to GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | HP-5MS (5% Phenyl Methyl Siloxane) or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temperature of 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-550 amu |

| Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

Data Presentation

Table 1: Physicochemical Properties of N-Methyl-1-phenylpiperidin-4-amine

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |

| Molecular Weight | 190.28 g/mol | [1][2] |

| IUPAC Name | 1-methyl-N-phenylpiperidin-4-amine | [1] |

| CAS Number | 22261-94-5 | [1] |

Table 2: Predicted Mass Spectral Data for N-Methyl-1-phenylpiperidin-4-amine

The mass spectrum of N-Methyl-1-phenylpiperidin-4-amine is expected to show a molecular ion peak (M⁺) at m/z 190. The fragmentation pattern will be dominated by alpha-cleavage, a characteristic fragmentation pathway for amines.[3]

| m/z (Predicted) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 190 | [C₁₂H₁₈N₂]⁺ | Molecular Ion (M⁺) |

| 118 | [C₇H₈N]⁺ | Cleavage of the C-N bond between the piperidine ring and the aniline nitrogen. |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage adjacent to the piperidine nitrogen, with loss of the phenylamino group. This is a likely base peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the phenyl group from the aniline nitrogen. |

| 57 | [C₄H₉]⁺ | Fragmentation of the piperidine ring. |

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the GC-MS analysis of N-Methyl-1-phenylpiperidin-4-amine.

Caption: GC-MS analysis workflow from sample preparation to data processing.

Predicted Fragmentation Pathway

The fragmentation of N-Methyl-1-phenylpiperidin-4-amine in the mass spectrometer is predicted to follow key pathways, primarily initiated by the ionization of one of the nitrogen atoms. The subsequent fragmentation is dictated by the stability of the resulting carbocations and radical species.

Caption: Predicted fragmentation of N-Methyl-1-phenylpiperidin-4-amine.

Conclusion

The GC-MS method detailed in this application note provides a robust framework for the analysis of N-Methyl-1-phenylpiperidin-4-amine. By following the outlined sample preparation and instrument parameters, researchers can achieve reliable qualitative and quantitative results. The predicted fragmentation data and pathways serve as a valuable reference for compound identification. It is recommended to verify the retention time and mass spectrum against a certified reference standard for definitive confirmation.

References

Application Notes and Protocols for N-acylation of 1-methyl-N-phenylpiperidin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-methyl-N-phenylpiperidin-4-amine is a secondary amine that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, including analogues of fentanyl. The N-acylation of this molecule is a fundamental transformation, yielding N-acyl derivatives that are pivotal in modulating the biological activity of the final compounds. This document provides detailed protocols for the N-acylation of 1-methyl-N-phenylpiperidin-4-amine using common acylating agents.

The general reaction involves the treatment of the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct. This results in the formation of a stable amide bond.

General Reaction Scheme

Caption: General N-acylation of 1-methyl-N-phenylpiperidin-4-amine.

Data Summary of N-Acylation Protocols

The following table summarizes common protocols for the N-acylation of secondary amines, which are applicable to 1-methyl-N-phenylpiperidin-4-amine.

| Protocol ID | Acylating Agent | Base / Catalyst | Solvent | Temperature (°C) | Typical Yield | Notes |

| A | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine or Triethylamine (Et3N) | Dichloromethane (DCM) | 0 to RT | High (>90%) | Standard, reliable method. The base is required to scavenge the HCl byproduct[1][2][3]. DMAP can be added as a catalyst to accelerate slow reactions[1]. |

| B | Acid Anhydride (e.g., Acetic Anhydride) | Pyridine or catalytic H₂SO₄ | Acetonitrile or neat | RT to 60 | High (>90%) | Generally less reactive than acyl chlorides. A catalyst may be needed[4]. |

| C | Acyl Chloride (e.g., Acetyl Chloride) | Iodine (I₂) (catalytic) | Solvent-free or Diethyl Ether | Room Temperature | High to Quantitative | A mild and efficient method that proceeds rapidly. The reaction is often complete in a short time[5]. |

Experimental Protocols

Protocol A: N-Acylation using Acyl Chloride and Pyridine

This protocol describes a standard and robust method for the N-acetylation of 1-methyl-N-phenylpiperidin-4-amine using acetyl chloride and pyridine.

Materials and Equipment:

-

1-methyl-N-phenylpiperidin-4-amine

-

Acetyl chloride (or other acyl chloride)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Dimethylaminopyridine (DMAP), optional

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Rotary evaporator

-

Standard glassware for extraction

Procedure:

-

Dissolve 1-methyl-N-phenylpiperidin-4-amine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add a solution of acetyl chloride (1.05 eq) in DCM dropwise via a dropping funnel over 15-20 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, a catalytic amount of DMAP can be added[1].

-

Once the starting material is consumed, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acylated product.

-

Purify the crude product by column chromatography or recrystallization if necessary.

Protocol C: Iodine-Catalyzed N-Acylation (Solvent-Free)

This protocol offers a mild, rapid, and environmentally friendly alternative using a catalytic amount of iodine.

Materials and Equipment:

-

1-methyl-N-phenylpiperidin-4-amine

-

Acetyl chloride (or other acyl chloride)

-

Iodine (I₂)

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer

-

Standard glassware for extraction

Procedure:

-

To a round-bottom flask, add 1-methyl-N-phenylpiperidin-4-amine (1.0 eq) and iodine (0.1 eq).

-

Stir the mixture at room temperature and add acetyl chloride (1.05 eq) dropwise[5].

-

Continue stirring at room temperature. The reaction is typically rapid; monitor progress by TLC.

-

After completion (usually within 30 minutes), add diethyl ether to dissolve the product mixture.

-

Transfer the mixture to a separatory funnel and wash with a saturated Na₂S₂O₃ solution to remove the iodine (the brown color will disappear)[5].

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the N-acylated product. Further purification is typically not required due to the high selectivity and yield of the reaction.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for N-acylation via Protocol A.

References

- 1. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. acylation of amines [entrancechemistry.blogspot.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Application of 4-anilino-1-methylpiperidine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 4-anilino-1-methylpiperidine scaffold is a cornerstone in the development of potent opioid analgesics. As a central chemical motif in fentanyl and its numerous analogs, this structure has been the subject of extensive medicinal chemistry research aimed at understanding its structure-activity relationships (SAR) and optimizing its therapeutic properties. This document provides detailed application notes on the medicinal chemistry of 4-anilino-1-methylpiperidine derivatives, along with comprehensive protocols for their synthesis and pharmacological evaluation.

Application Notes

The primary application of the 4-anilino-1-methylpiperidine core is in the design of agonists for the μ-opioid receptor (MOR), the principal target for opioid analgesics. The interaction of these compounds with the MOR in the central nervous system leads to the modulation of pain perception. Medicinal chemistry efforts in this area focus on several key aspects:

-

Potency and Efficacy: Modifications to the 4-anilinopiperidine scaffold are explored to enhance binding affinity (Ki) and functional activity (EC50) at the MOR. The goal is to develop compounds with high potency, allowing for lower therapeutic doses.

-

Selectivity: While the primary target is the MOR, selectivity against the δ-opioid receptor (DOR) and κ-opioid receptor (KOR) is crucial to minimize off-target effects. Researchers often aim for high MOR selectivity to achieve a more favorable side-effect profile.

-

Pharmacokinetics: The metabolic stability, duration of action, and blood-brain barrier penetration are critical properties that are fine-tuned through chemical modifications. For instance, the introduction of ester groups can lead to compounds with a shorter duration of action, which is desirable in certain clinical settings.

-

Side-Effect Profile: A major challenge in opioid drug development is mitigating adverse effects such as respiratory depression, constipation, and abuse potential. Research is ongoing to identify structural modifications that can dissociate the analgesic effects from these undesirable side effects.

The 4-anilino-1-methylpiperidine and its analogs are indispensable tools for probing the intricate pharmacology of the opioid system. They serve as lead compounds for the development of novel analgesics and as research tools to investigate the physiological and pathological roles of opioid receptors.

Data Presentation

The following table summarizes the in vitro pharmacological data for a selection of fentanyl analogs, highlighting the impact of structural modifications on their interaction with opioid receptors.

| Compound | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | μ-Opioid Receptor EC50 (nM) [% Stimulation vs DAMGO] |

| Fentanyl | 1.6 | 1800 | 2400 | 32 [100%] |

| Sufentanil | 0.18 | 18 | 190 | 0.35 [100%] |

| Alfentanil | 1.1 | 4000 | 18000 | 28 [100%] |

| Remifentanil | 1.4 | 2200 | 18000 | 18 [100%] |

| Carfentanil | 0.034 | 2.2 | 110 | 0.05 [100%] |

| Lofentanil | 0.07 | 1.4 | 1.4 | 0.06 [100%] |

| N-Methyl Fentanyl | ~64 | - | - | - |

Ki values represent the binding affinity of the compound to the receptor. A lower Ki value indicates a higher binding affinity. EC50 values represent the concentration of the compound that produces 50% of its maximal effect in a functional assay. Data is compiled from multiple sources and should be considered representative.

Experimental Protocols

Synthesis of a 4-anilino-1-methylpiperidine Analog

This protocol describes a representative synthesis of a 4-anilino-1-methylpiperidine analog, starting from the commercially available N-Boc-4-piperidone.

Materials:

-

N-Boc-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Propionyl chloride

-

Triethylamine (TEA)

-

Formaldehyde (37% in water)

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reductive Amination:

-

Dissolve N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM).

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated sodium bicarbonate (NaHCO3) solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain tert-butyl 4-anilinopiperidine-1-carboxylate.

-

-

N-Acylation:

-

Dissolve the product from the previous step (1.0 eq) in DCM.

-

Add triethylamine (TEA) (1.5 eq) and cool to 0 °C.

-

Add propionyl chloride (1.2 eq) dropwise.

-

Stir at room temperature for 2-4 hours.

-

Wash the reaction mixture with saturated NaHCO3 solution and brine.

-

Dry the organic layer over Na2SO4 and concentrate to yield tert-butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate.

-

-

Boc Deprotection:

-

Dissolve the acylated product in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

-

Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to obtain the piperidine salt.

-

-

N-Methylation:

-

Dissolve the piperidine salt in methanol (MeOH).

-